molecular formula C18H36O2S2 B14298998 17-Sulfanyl-16-(sulfanylmethyl)heptadecanoic acid CAS No. 113017-09-7

17-Sulfanyl-16-(sulfanylmethyl)heptadecanoic acid

Cat. No.: B14298998
CAS No.: 113017-09-7
M. Wt: 348.6 g/mol
InChI Key: CKLODAPUDFLTKL-UHFFFAOYSA-N
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Description

17-Sulfanyl-16-(sulfanylmethyl)heptadecanoic acid: is an organic compound with the molecular formula C18H36O2S2 It is characterized by the presence of two sulfanyl groups attached to a heptadecanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-sulfanyl-16-(sulfanylmethyl)heptadecanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available heptadecanoic acid.

    Functional Group Introduction: The introduction of sulfanyl groups can be achieved through thiolation reactions. This involves the reaction of heptadecanoic acid with thiolating agents such as thiourea or thiol derivatives under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a base (e.g., sodium hydroxide), and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale thiolation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfanyl groups in 17-sulfanyl-16-(sulfanylmethyl)heptadecanoic acid can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of the sulfanyl groups can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The sulfanyl groups can participate in substitution reactions, where they are replaced by other functional groups. This can be achieved using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: 17-sulfanyl-16-(sulfanylmethyl)heptadecanoic acid can be used as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.

    Material Science: The compound can be incorporated into polymers to modify their properties, such as increasing flexibility or introducing functional groups.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and potential therapeutic applications.

    Bioconjugation: It can be used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

Medicine:

    Drug Development: The unique structural features of this compound make it a candidate for drug development, particularly in targeting specific biological pathways.

Industry:

    Lubricants: The compound can be used as an additive in lubricants to enhance their performance and stability.

    Surfactants: It can be employed in the formulation of surfactants for various industrial applications.

Mechanism of Action

The mechanism of action of 17-sulfanyl-16-(sulfanylmethyl)heptadecanoic acid involves its interaction with molecular targets through its sulfanyl groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

    16-Sulfanylheptadecanoic acid: Similar structure but with only one sulfanyl group.

    17-Sulfanylheptadecanoic acid: Lacks the additional sulfanylmethyl group.

    16-(Sulfanylmethyl)heptadecanoic acid: Contains a sulfanylmethyl group but lacks the second sulfanyl group.

Uniqueness: 17-sulfanyl-16-(sulfanylmethyl)heptadecanoic acid is unique due to the presence of two sulfanyl groups, which can significantly influence its chemical reactivity and potential applications. The dual sulfanyl groups provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

113017-09-7

Molecular Formula

C18H36O2S2

Molecular Weight

348.6 g/mol

IUPAC Name

17-sulfanyl-16-(sulfanylmethyl)heptadecanoic acid

InChI

InChI=1S/C18H36O2S2/c19-18(20)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17(15-21)16-22/h17,21-22H,1-16H2,(H,19,20)

InChI Key

CKLODAPUDFLTKL-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCC(CS)CS

Origin of Product

United States

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